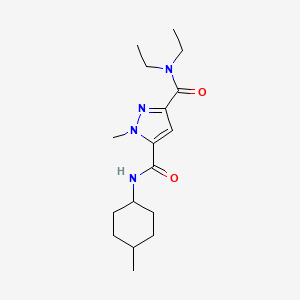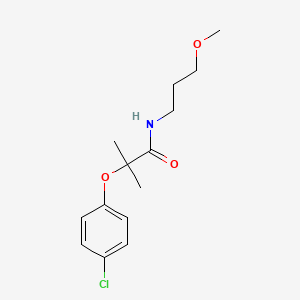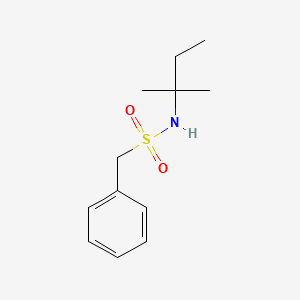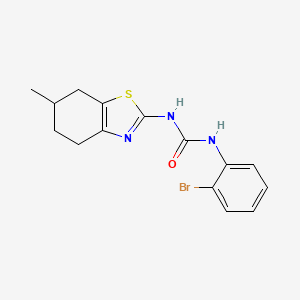
N~3~,N~3~-diethyl-1-methyl-N~5~-(4-methylcyclohexyl)-1H-pyrazole-3,5-dicarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step chemical reactions, where specific regioisomers can be obtained through controlled synthetic routes. For example, McLaughlin et al. (2016) describe the synthesis and characterization of a similar pyrazole derivative, emphasizing the importance of correct identification in the context of research chemicals (McLaughlin et al., 2016). This highlights the intricate nature of synthesizing pyrazole-based compounds and the need for precise analytical methods to distinguish between isomers.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography, NMR, and mass spectrometry. Kumara et al. (2018) have detailed the crystal structure analysis of a novel pyrazole derivative, providing insights into its conformation and intermolecular interactions (Kumara et al., 2018). Such studies are crucial for understanding the structural basis of the compound's properties and reactivity.
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, offering a versatile framework for further chemical modifications. The reactivity of such compounds often involves interactions at the pyrazole ring, enabling the synthesis of a wide range of chemically and biologically significant molecules. For instance, the work by Holzer et al. (2003) on the synthesis of spiro-fused pyrazolones showcases the compound's potential for creating complex heterocyclic systems with unique properties (Holzer et al., 2003).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various research and industrial settings. Studies on the thermal and photophysical properties, like those conducted by Chen et al. (2012), provide valuable data for understanding how the molecular structure impacts the compound's behavior under different conditions (Chen et al., 2012).
Chemical Properties Analysis
The chemical properties of N3,N3-diethyl-1-methyl-N5-(4-methylcyclohexyl)-1H-pyrazole-3,5-dicarboxamide and related compounds, including reactivity, chemical stability, and interaction with various reagents, are crucial for their application in synthesis and material science. The study by Bobko et al. (2012) on the novel synthesis route for pyrazole carboxamides exemplifies the ongoing research into enhancing the chemical utility of pyrazole derivatives (Bobko et al., 2012).
Propriétés
IUPAC Name |
3-N,3-N-diethyl-1-methyl-5-N-(4-methylcyclohexyl)pyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-5-21(6-2)17(23)14-11-15(20(4)19-14)16(22)18-13-9-7-12(3)8-10-13/h11-13H,5-10H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEPRSVNPXCFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2CCC(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4542166.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4542172.png)
![N-(6-methyl-2-pyridinyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4542180.png)
![2-methoxy-N-{[2-(1-naphthylacetyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4542186.png)
![4-(2,3-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4542189.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4542200.png)


![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4542227.png)
![2,5-dichloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4542232.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542238.png)
